

Physical and chemical properties of Azido-PEG3-Maleimide.

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Compound of Interest

Compound Name: **Azido-PEG3-Maleimide**

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A Comprehensive Technical Guide to **Azido-PEG3-Maleimide**: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of **Azido-PEG3-Maleimide**, a bifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. It details experimental protocols for its use and visualizes the reaction workflows.

Core Properties of Azido-PEG3-Maleimide

Azido-PEG3-Maleimide is a versatile heterobifunctional crosslinker containing an azide moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a thiol-reactive maleimide group. This unique structure allows for a two-step conjugation strategy, making it a valuable tool in creating complex biomolecular architectures such as antibody-drug conjugates (ADCs).

Physical and Chemical Data

The key quantitative data for **Azido-PEG3-Maleimide** are summarized in the table below for easy reference.

| Property | Value | Citation(s) |
|--------------------|--|---|
| Molecular Formula | C ₁₅ H ₂₃ N ₅ O ₆ | [1] [2] [3] |
| Molecular Weight | 369.37 g/mol | [1] [2] [3] |
| CAS Number | 1858264-36-4 | [1] |
| Appearance | Colorless to slightly yellow oil | [3] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, and Chloroform | [3] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C; Long term: -20°C. Desiccate. | [1] [3] |
| Purity | Typically >95% | [4] [5] |

Structural and Functional Characteristics

Azido-PEG3-Maleimide's utility stems from its three key components:

- Maleimide Group: This functional group reacts specifically with free sulphydryl (thiol) groups, commonly found on cysteine residues in proteins and peptides, to form a stable thioether bond. The reaction is most efficient at a pH range of 6.5-7.5.[\[1\]](#)[\[6\]](#) At neutral pH, the maleimide group is approximately 1,000 times more reactive towards sulphydryls than primary amines.[\[1\]](#)[\[6\]](#)
- Azide Group: The azide moiety is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the highly efficient and specific conjugation of the azide-modified molecule to a molecule containing an alkyne group.[\[7\]](#)
- PEG3 Spacer: The triethylene glycol spacer is a flexible, hydrophilic linker that increases the overall water solubility of the molecule and its conjugates. It also reduces steric hindrance between the conjugated molecules.[\[5\]](#)[\[7\]](#)

Due to the reactivity of the maleimide group, **Azido-PEG3-Maleimide** has limited stability at room temperature and is often supplied as a two-component kit for in-situ preparation.[\[3\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of **Azido-PEG3-Maleimide** in bioconjugation.

In-Situ Preparation of Azido-PEG3-Maleimide Stock Solution

This protocol is for the preparation of a fresh stock solution of **Azido-PEG3-Maleimide** from a two-component kit.

Materials:

- Azido-PEG3-amine
- Maleimide-NHS ester
- Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
- Dry nitrogen or argon gas
- Reaction vial
- Stirring/shaking apparatus

Procedure:

- In a reaction vial, dissolve the Azido-PEG3-amine in the appropriate volume of anhydrous organic solvent (e.g., for a 100 mg kit, use 2.5 mL of solvent to achieve a final concentration of approximately 120 mM).[1][6] Shake for approximately 30 seconds to ensure complete dissolution.[1]
- Under a dry inert atmosphere (e.g., nitrogen or argon), slowly add the Azido-PEG3-amine solution to the vial containing the Maleimide-NHS ester.[1][6]
- Stir or shake the reaction mixture for 30 minutes at room temperature.[1][6]

- The freshly prepared **Azido-PEG3-Maleimide** stock solution is now ready for immediate use. For short-term storage (hours), it should be kept at -20°C or lower.[1][6]

Protocol for Labeling Proteins with Azido-PEG3-Maleimide

This protocol details the conjugation of the freshly prepared **Azido-PEG3-Maleimide** to a protein containing free thiol groups.

Materials:

- Protein sample with free cysteine residues
- Freshly prepared **Azido-PEG3-Maleimide** stock solution
- Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer at pH 6.5-7.0, degassed.[6]
- EDTA stock solution (e.g., 0.5 M)
- (Optional) Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) stock solution
- Spin desalting columns or dialysis equipment for purification

Procedure:

- Protein Preparation: If necessary, exchange the protein sample into the reaction buffer at a concentration of 1-5 mg/mL using a spin desalting column.[1][6] Add EDTA to the reaction buffer to a final concentration of 5-10 mM to prevent the re-oxidation of disulfide bonds.[1][6]
- (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add TCEP stock solution to the protein solution to a final concentration of 20 mM.[1][6] Incubate for 30 minutes at room temperature.[1][6] Remove the excess TCEP by buffer exchange using a spin desalting column.[1]
- Conjugation Reaction: Add a 10 to 20-fold molar excess of the freshly prepared **Azido-PEG3-Maleimide** stock solution to the protein solution.[6][8]

- Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C.[1][6]
The reaction should be protected from light.[8]
- Purification: Remove the excess, unreacted **Azido-PEG3-Maleimide** by using a spin desalting column or by dialysis.[1][6]

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the subsequent "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized protein.

Materials:

- Azide-labeled protein (from section 2.2)
- Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)
- Copper(II) sulfate (CuSO_4) stock solution
- Sodium ascorbate stock solution (freshly prepared)
- (Optional but recommended) Copper-chelating ligand (e.g., THPTA or TBTA) stock solution
- Reaction buffer (e.g., PBS)
- Purification equipment (e.g., spin desalting columns, HPLC)

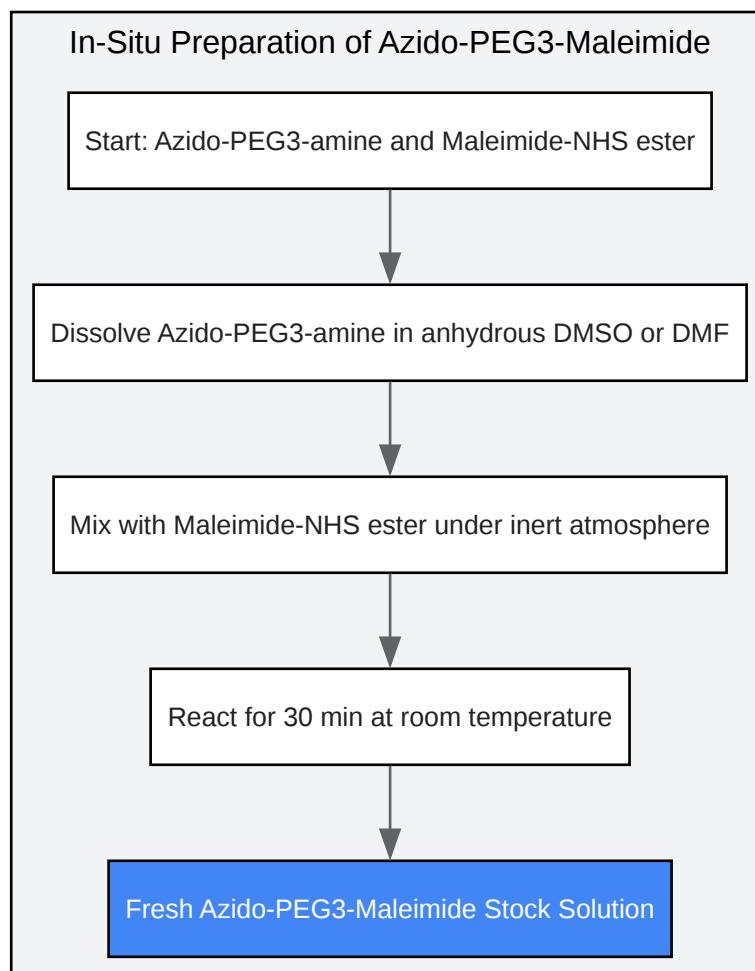
Procedure:

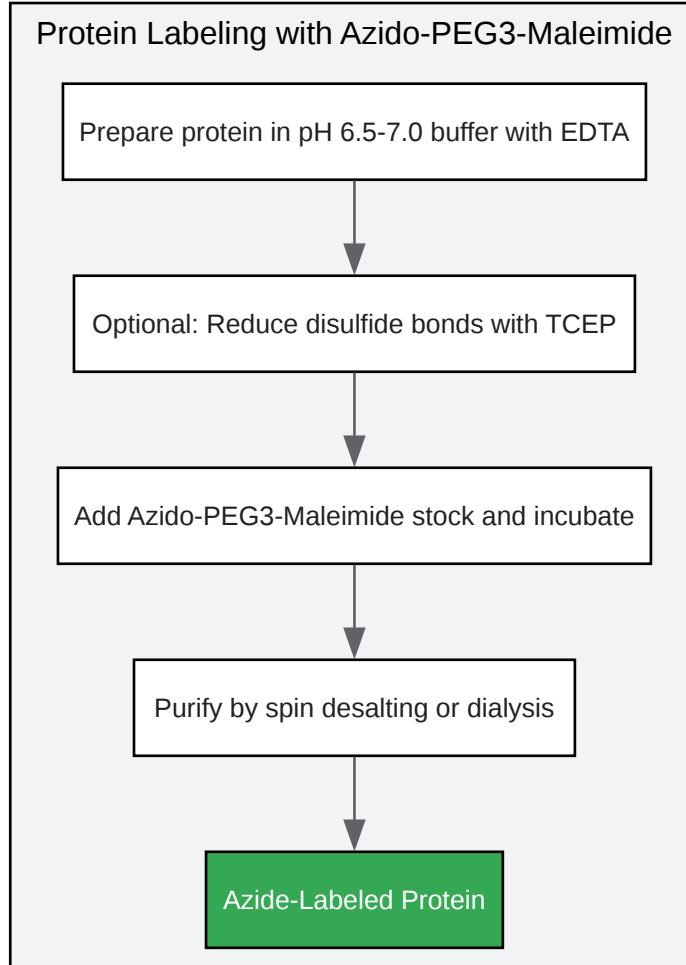
- Reaction Setup: In a reaction tube, combine the azide-labeled protein and the alkyne-containing molecule in the desired molar ratio (typically a 2 to 10-fold molar excess of the alkyne molecule is used).
- If using a copper-chelating ligand, add it to the reaction mixture.
- Add the CuSO_4 stock solution to the reaction mixture.

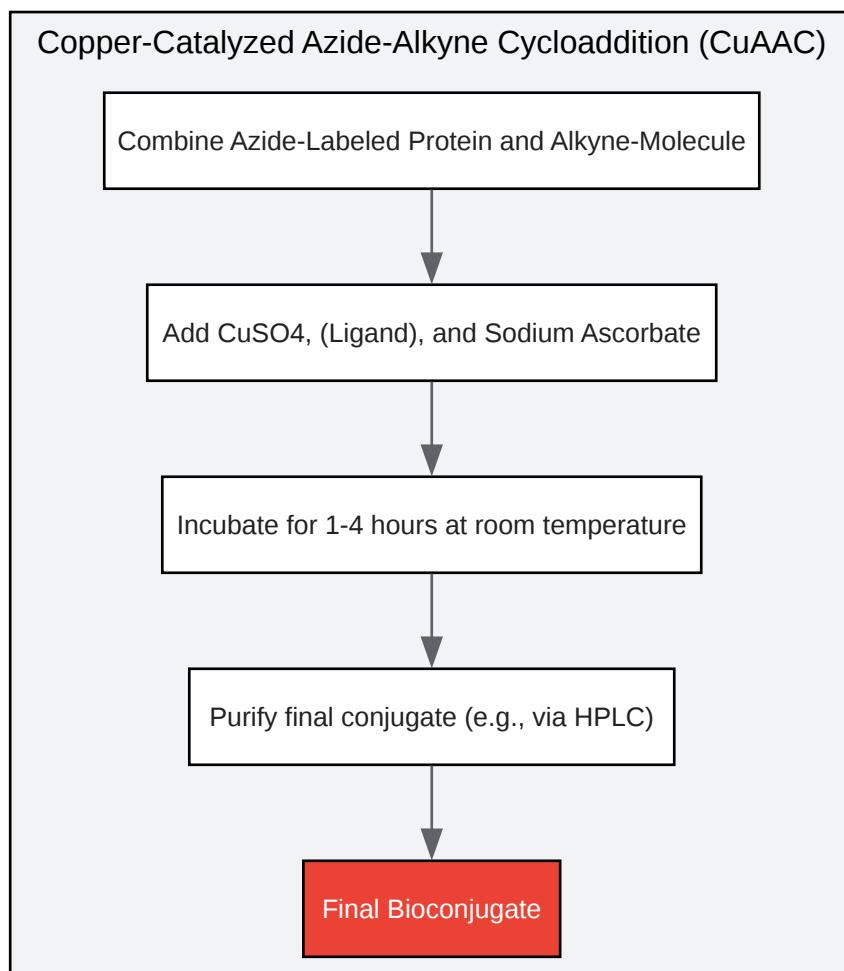
- Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored for completion using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).
- Purification: Purify the final conjugate to remove the copper catalyst, excess alkyne-containing molecule, and other reaction components using a suitable method such as gel filtration or HPLC.^[2]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.







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